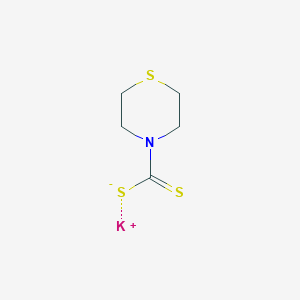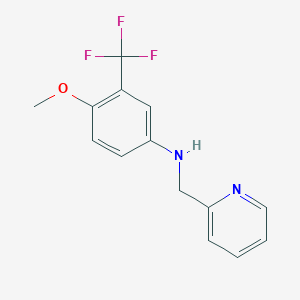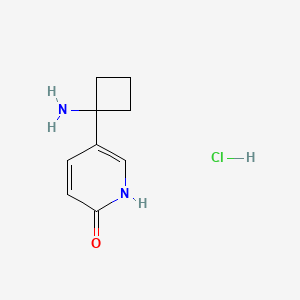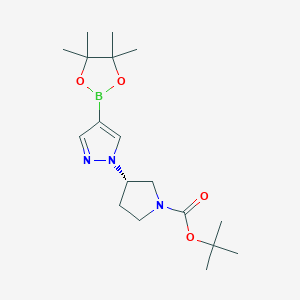
Potassium;thiomorpholine-4-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spectrophotometric Analysis of Metal Complexes
Potassium morpholine-4-carbodithioate has been identified as an effective reagent for the spectrophotometric determination of various metals. The process involves extraction into molten naphthalene, followed by dissolution in chloroform and spectrophotometric analysis. This method has been applied to copper, cobalt, nickel, and tellurium, with Beer's law being applicable across specific concentration ranges for each metal. The molar absorptivity and sensitivity for each metal have been calculated, demonstrating the potential of this reagent in trace metal analysis .
Synthesis of Heterocyclic Compounds
The synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines has been achieved through a cascade imination/intramolecular decarboxylative coupling. This process utilizes potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes, with the reaction conditions varying depending on the substrate. For pyrazole-based substrates, a Pd-Cu bimetallic system is required, while thienyl-based substrates can be synthesized with a Pd-catalyst alone .
Potassium Complexes with Magneson
A potassium complex with magneson has been synthesized and characterized. The complex exhibits a heptacoordinated K+ ion with the ligand binding in three different coordination modes. This results in a polymeric structure in the solid state. The synthesis and characterization of this complex add to the understanding of potassium coordination chemistry .
Supramolecular Assembly of Potassium Piperidine-4-carbodithioate
The potassium piperidine-4-carbodithioate dehydrate has been synthesized and characterized using X-ray diffraction and DFT calculations. The study reveals weak intermolecular interactions that form supramolecular 2D chains, with sulfur interactions playing a significant hydrophilic role. This work contributes to the knowledge of dithiocarbamate salts and their potential applications .
Reactions of Thiomorpholine
Thiomorpholine and its derivatives have been synthesized and subjected to various reactions, including acylation, alkylation, and the formation of thiomorpholino-dithiocarbamates. These reactions expand the utility of thiomorpholine in synthetic chemistry, providing a basis for the development of new compounds and materials .
Crystal Structure of Potassium Morpholine-4-carbodithioate Monohydrate
The crystal structure of potassium morpholine-4-carbodithioate monohydrate has been determined, revealing a chair conformation of the morpholine ring. The potassium cation exhibits a bipyramidal reversed geometry, coordinating with sulfur and oxygen atoms. The structure forms infinite two-dimensional networks, which are further linked through hydrogen bonds to create a three-dimensional structure .
Regioselective Synthesis of 4-Tosylthiomorpholine
A highly regioselective synthesis of 4-tosylthiomorpholine has been developed using a one-pot, metal-free procedure. This method involves bromination, cyclization, and elimination reactions, yielding the desired product with good efficiency. The regioselectivity of this synthesis is noteworthy and could be advantageous in the production of thiomorpholine derivatives .
Morpholine-based Coupling Reagents in Peptide Synthesis
A new family of N-form immonium-type coupling reagents has been explored, with varying results depending on the carbocation skeleton structure. The morpholine derivative's influence on solubility, stability, and reactivity has been noted, although it did not outperform existing coupling reagents. The fluoroamidinium salt, however, showed excellent performance, highlighting the importance of the proton acceptor in the reaction .
One-Pot Synthesis of Heterocyclic Derivatives
An efficient one-pot synthesis method for 1,4-oxathiane and 1,4-thiomorpholine derivatives has been reported. The reaction involves nitromethane, isothiocyanates, and three-membered heterocyclic rings, carried out in the presence of K2CO3 in DMF at 60 °C. This procedure contributes to the synthetic strategies for creating heterocyclic compounds .
Aplicaciones Científicas De Investigación
Síntesis de Carboditiolato de Oxovanadio (IV)
Este compuesto se utiliza en la síntesis de carboditiolatos de oxovanadio (IV) . Estos complejos exhiben una naturaleza electrolítica 1:1 y se ha propuesto que tienen una geometría piramidal cuadrada . Se caracterizan por análisis elemental, TG/DSC, FTIR, espectrometría de masas por electrospray, conductancia, RMN, estudios espectrales de absorción electrónica en solución y medidas de susceptibilidad magnética a temperatura variable .
Actividades Antimicrobianas
Algunos de los complejos de este compuesto se han cribado para sus actividades antimicrobianas contra algunas bacterias gramnegativas patógenas, como Escherichia coli, Enterobacter, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri y Staphylococcus epidermidis grampositivas y Salmonella typhimurium . La concentración inhibitoria mínima se ha determinado que está en el rango de 31,25–250 μg mL −1 .
Síntesis de Nuevos Derivados de Carboditiolato
Este compuesto se utiliza en la síntesis de nuevos derivados de carboditiolato . Estos nuevos compuestos se caracterizaron por análisis espectrales y elementales .
Actividad Antituberculosa
Algunos de los compuestos sintetizados mostraron una alta inhibición (99%) en el rango de 3,10–6,25 μg/ml contra Mycobacterium tuberculosis H 37 Rv . Esto sugiere que estas moléculas pueden proporcionar pistas prospectivas en la quimioterapia contra la tuberculosis .
Actividad Antimalárica
Los compuestos sintetizados a partir de este compuesto mostraron una prometedora actividad antimalárica en el rango de 0,043–0,092 μg/mL contra Plasmodium falciparum 3D7 . Esto sugiere que estas moléculas pueden proporcionar pistas prospectivas en la quimioterapia contra la malaria .
Actividades Antibacterianas y Antifúngicas
Los compuestos sintetizados se evaluaron para sus actividades antibacterianas y antifúngicas in vitro . Los resultados indicaron que algunos de los compuestos sintetizados poseen una prometedora actividad antimicrobiana contra algunas bacterias grampositivas y gramnegativas .
Propiedades
IUPAC Name |
potassium;thiomorpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS3.K/c7-5(8)6-1-3-9-4-2-6;/h1-4H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOQAMYNUCZMTI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)[S-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8KNS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92754-62-6 |
Source


|
| Record name | potassium (thiomorpholine-4-carbothioyl)sulfanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)
![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)

